1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine
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Overview
Description
1-[5-(4-Chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine is an organic compound with a molecular formula of C17H26ClNO It is characterized by the presence of a pyrrolidine ring attached to a pentyl chain, which is further connected to a phenoxy group substituted with chlorine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 1-bromopentane.
Formation of the Phenoxyalkane: The phenol undergoes an alkylation reaction with 1-bromopentane in the presence of a base such as potassium carbonate to form 5-(4-chloro-2,6-dimethylphenoxy)pentane.
Nucleophilic Substitution: The resulting phenoxyalkane is then reacted with pyrrolidine under nucleophilic substitution conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced forms of the compound with hydrogenated functional groups
Substitution: Derivatives with substituted nucleophiles
Scientific Research Applications
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine
- 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidinium
Comparison: 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine is unique due to its specific structural features, such as the pyrrolidine ring and the substituted phenoxy group. Compared to similar compounds like 1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine, it may exhibit different chemical reactivity and biological activity due to the presence of the pyrrolidine ring instead of a piperidine ring. This structural difference can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c1-14-12-16(18)13-15(2)17(14)20-11-7-3-4-8-19-9-5-6-10-19/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJAEVJUBLQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCN2CCCC2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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